molecular formula C12H8ClFO2S B12896445 4-Fluoro-3-biphenylsulfonyl chloride

4-Fluoro-3-biphenylsulfonyl chloride

Cat. No.: B12896445
M. Wt: 270.71 g/mol
InChI Key: QYBCHCHQFSPAPK-UHFFFAOYSA-N
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Description

4-Fluoro-3-biphenylsulfonyl chloride is a chemical compound with the molecular formula C12H8ClFO2S. It is a derivative of biphenyl, where one of the hydrogen atoms is replaced by a sulfonyl chloride group and another by a fluorine atom. This compound is used in various chemical reactions and has applications in different fields, including pharmaceuticals and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Fluoro-3-biphenylsulfonyl chloride can be synthesized through several methods. One common method involves the reaction of 4-fluorobiphenyl with chlorosulfonic acid. The reaction typically occurs under controlled temperature conditions to ensure the selective formation of the sulfonyl chloride group .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of phosphorus pentachloride or phosphorus oxychloride as chlorinating agents. These reagents react with the corresponding sulfonic acid or its salts to produce the desired sulfonyl chloride .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-biphenylsulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the nucleophile used. For example, reacting with an amine would produce a sulfonamide, while reacting with an alcohol would yield a sulfonate ester .

Mechanism of Action

The mechanism of action of 4-fluoro-3-biphenylsulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic sites on molecules. This reactivity is exploited in chemical synthesis to introduce sulfonyl groups into target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-3-biphenylsulfonyl chloride is unique due to the presence of both the fluorine atom and the biphenyl moiety. This combination imparts distinct chemical properties, such as increased reactivity and potential for specific interactions in biological systems .

Properties

Molecular Formula

C12H8ClFO2S

Molecular Weight

270.71 g/mol

IUPAC Name

2-fluoro-5-phenylbenzenesulfonyl chloride

InChI

InChI=1S/C12H8ClFO2S/c13-17(15,16)12-8-10(6-7-11(12)14)9-4-2-1-3-5-9/h1-8H

InChI Key

QYBCHCHQFSPAPK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)F)S(=O)(=O)Cl

Origin of Product

United States

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